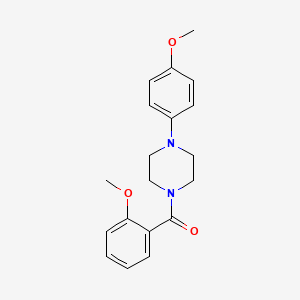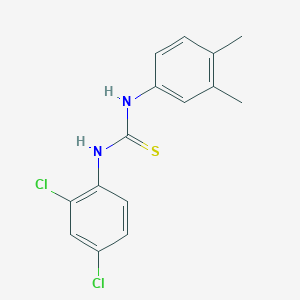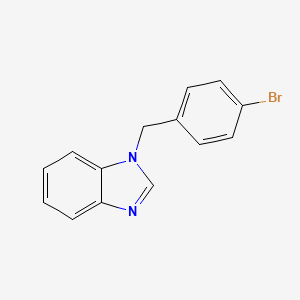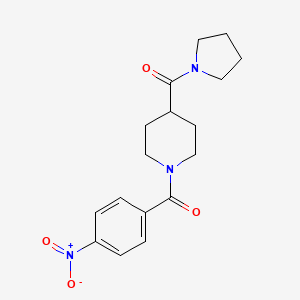
1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propyl-1H-indole-2,3-dione 3-thiosemicarbazone, also known as PINDTC, is a thiosemicarbazone derivative that has been widely studied for its potential applications in the field of medicinal chemistry. PINDTC is a yellow crystalline powder that is soluble in water and organic solvents. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial effects. In
作用機序
The mechanism of action of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and proliferation. 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It has also been found to inhibit the replication of viruses by blocking the viral DNA polymerase and interfering with viral entry into host cells.
Biochemical and Physiological Effects:
1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has been found to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, the modulation of immune responses, and the regulation of gene expression. 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death. It has also been found to stimulate the production of cytokines and chemokines, which are involved in immune responses and inflammation.
実験室実験の利点と制限
One of the main advantages of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is its broad spectrum of biological activity, which makes it a promising candidate for the development of new drugs. 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is its low solubility in water, which can make it difficult to use in certain experimental settings. In addition, the mechanism of action of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood, which can make it difficult to optimize its use in drug development.
将来の方向性
There are several future directions for the study of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone. One area of research is the development of new derivatives of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone that exhibit improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone, which could lead to the development of more effective drugs. Finally, the potential applications of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone in the treatment of viral infections and microbial diseases warrant further investigation.
合成法
1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone can be synthesized by reacting 1-propyl-1H-indole-2,3-dione with thiosemicarbazide in the presence of a suitable catalyst. The reaction can be carried out in a variety of solvents, including ethanol, methanol, and water. The yield of 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
科学的研究の応用
1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone has also been found to have antiviral activity against herpes simplex virus type 1 and 2, as well as antimicrobial activity against a range of bacterial and fungal strains.
特性
IUPAC Name |
(2-hydroxy-1-propylindol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-2-7-16-9-6-4-3-5-8(9)10(11(16)17)14-15-12(13)18/h3-6,17H,2,7H2,1H3,(H2,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQLXUCFWITXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)hydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5803781.png)
![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)


![4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5803814.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)

![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)

![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)
![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)

![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)